Tetraheptylammonium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

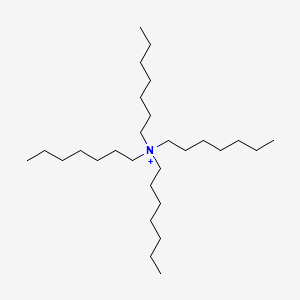

Structure

2D Structure

特性

CAS番号 |

35414-25-6 |

|---|---|

分子式 |

C28H60N+ |

分子量 |

410.8 g/mol |

IUPAC名 |

tetraheptylazanium |

InChI |

InChI=1S/C28H60N/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-28H2,1-4H3/q+1 |

InChIキー |

YFZDLRVCXDBOPH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Tetraheptylammonium Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tetraheptylammonium salts, including this compound bromide, chloride, and iodide, in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing a framework for understanding and determining these solubilities experimentally. It includes detailed methodologies, qualitative solubility information, and the underlying principles of their application in key processes such as phase transfer catalysis.

Introduction to this compound Salts

This compound salts are quaternary ammonium (B1175870) compounds characterized by a central nitrogen atom bonded to four heptyl chains. The nature of the counter-ion (bromide, chloride, iodide, etc.) influences their physical and chemical properties, including their solubility. These salts are notable for their surfactant properties and their utility as phase transfer catalysts, which facilitate reactions between reactants in immiscible phases.[1] Their long alkyl chains confer significant lipophilicity, making them soluble in a range of organic solvents.

Solubility of this compound Salts

The solubility of a substance in a particular solvent is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and purification processes. For this compound salts, solubility is influenced by the nature of the organic solvent (polarity, hydrogen bonding capability, etc.), the specific halide counter-ion, and the temperature.

2.1. Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound salts across a wide array of organic solvents. The available information is often qualitative. To aid researchers in their work, the following tables are provided. They are populated with the limited data found and are designed to serve as a template for recording experimentally determined values.

Table 1: Solubility of this compound Bromide

| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 (Assumed) | 10.0 | 0.204 | Soluble with sonication. |

| Methanol | 32.04 | Not Specified | Soluble | Not Determined | [2] |

| Chloroform (B151607) | 119.38 | Not Specified | Slightly Soluble | Not Determined | [2] |

| User-added Solvent |

Table 2: Solubility of this compound Chloride

| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| User-added Solvent |

Table 3: Solubility of this compound Iodide

| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Organic Solvents | Not Applicable | Not Specified | Soluble | Not Determined | General qualitative observation.[1] |

| User-added Solvent |

2.2. Qualitative Solubility Observations

-

This compound Bromide: Generally described as soluble in water and methanol, and slightly soluble in chloroform and DMSO.[2]

-

This compound Iodide: Stated to be soluble in polar organic solvents due to its ionic nature.[1] The long hydrophobic heptyl chains enhance its interaction with organic molecules.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound salts in various organic solvents using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is considered reliable for determining equilibrium solubility.

3.1. Materials and Equipment

-

This compound salt (bromide, chloride, or iodide)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a vial or flask.

-

Add a known volume of the desired organic solvent.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; preliminary studies can determine the optimal time). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Transfer a known volume of the clear filtrate into the pre-weighed container.

-

Re-weigh the container with the filtrate to determine the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the container in a drying oven at a temperature below the decomposition point of the salt until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved salt.

-

3.3. Calculation of Solubility

-

Solubility ( g/100 mL):

-

Mass of dissolved salt (g) = (Mass of container + residue) - (Mass of empty container)

-

Volume of filtrate used (mL)

-

Solubility = (Mass of dissolved salt / Volume of filtrate) * 100

-

-

Solubility (mol/L):

-

Molar mass of the this compound salt ( g/mol )

-

Solubility (mol/L) = Solubility (g/L) / Molar mass

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound salts.

4.2. Mechanism of Phase Transfer Catalysis

This compound salts are effective phase transfer catalysts. They facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where it can react with an organic substrate. The diagram below illustrates this mechanism.

Applications in Research and Drug Development

The solubility of this compound salts is a key factor in their application in:

-

Organic Synthesis: As phase transfer catalysts, they enable reactions between water-soluble and organic-soluble reactants, often leading to higher yields and milder reaction conditions.

-

Ionic Liquids: this compound-based salts can be used as or are precursors to ionic liquids, which are valued as green solvents and electrolytes.

-

Nanoparticle Synthesis: They can act as capping agents to control the size and stability of nanoparticles.

-

Drug Formulation: While less common, the surfactant properties of such salts could be explored in certain drug delivery systems, where solubility in organic-based formulations is required.

Conclusion

References

Early Studies and Discovery of Tetraheptylammonium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium compounds belong to the class of quaternary ammonium (B1175870) compounds (QACs), which are characterized by a central nitrogen atom bonded to four organic groups and a counteranion. The exploration of QACs dates back to the early 20th century, with significant developments in their synthesis and application throughout the decades. This technical guide focuses on the early studies and discovery of this compound compounds, providing a detailed overview of their initial synthesis, characterization, and physical properties. The information presented here is compiled from foundational research in the field, offering a historical and technical perspective for researchers and professionals in drug development and chemical synthesis.

Early Synthesis and Characterization

The initial synthesis and characterization of this compound compounds were part of a broader investigation into the properties of long-chain quaternary ammonium salts. One of the earliest detailed accounts of the preparation of a this compound salt can be found in the work of Goodrich and collaborators, published in 1950. Their research provided a foundational method for the synthesis and purification of these compounds.

Experimental Protocol: Synthesis of this compound Bromide

The following protocol is based on the methods described in early literature for the synthesis of this compound bromide.

Materials:

-

n-Heptyl bromide

-

Ethanol (B145695) (absolute)

-

Ethyl acetate (B1210297)

-

Diethyl ether

Procedure:

-

Reaction Setup: A solution of triheptylamine in absolute ethanol is prepared in a reaction flask equipped with a reflux condenser.

-

Alkylation: An equimolar amount of n-heptyl bromide is added to the ethanolic solution of triheptylamine.

-

Reflux: The reaction mixture is refluxed for an extended period, typically several hours, to ensure the complete quaternization of the tertiary amine.

-

Solvent Removal: After the reflux period, the ethanol is removed from the reaction mixture by distillation.

-

Initial Crystallization: The resulting crude product is dissolved in a minimal amount of hot ethyl acetate. Upon cooling, the this compound bromide crystallizes.

-

Purification: The crude crystals are collected and purified by recrystallization. A common method involves dissolving the crystals in a minimal amount of hot ethyl acetate and then inducing precipitation by the slow addition of diethyl ether.

-

Drying: The purified crystals of this compound bromide are collected by filtration and dried under vacuum to remove any residual solvent.

This method, a variation of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide, became a standard procedure for the synthesis of symmetrical quaternary ammonium salts.

Quantitative Data from Early Studies

The early characterization of this compound compounds focused on determining their fundamental physical properties. The following tables summarize the quantitative data available from these initial studies.

| Property | This compound Bromide | This compound Chloride |

| Molecular Formula | C₂₈H₆₀BrN | C₂₈H₆₀ClN |

| Molecular Weight | 490.69 g/mol | 446.24 g/mol |

| Melting Point | 87 - 89 °C | 38 - 40 °C |

| Appearance | White crystalline powder | Data not available |

| Solubility | Data not available | Data not available |

Table 1: Physical Properties of this compound Bromide and Chloride.

Experimental Workflow: Synthesis of this compound Bromide

The synthesis of this compound bromide can be visualized as a straightforward workflow. The following diagram illustrates the key steps from reactants to the purified product.

Spectroscopic Analysis of Tetraheptylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tetraheptylammonium bromide, a quaternary ammonium (B1175870) salt utilized as an ion-pairing reagent and phase-transfer catalyst. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound bromide, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different carbon and hydrogen environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound bromide is characterized by signals corresponding to the protons of the four equivalent heptyl chains attached to the central nitrogen atom.

| Assignment | Chemical Shift (ppm) | Description |

| A | 3.37 | Triplet, protons on the α-carbon (adjacent to the nitrogen atom) |

| B | 1.69 | Multiplet, protons on the β-carbon |

| C | 1.34 | Multiplet, protons on the γ, δ, ε, and ζ-carbons |

| D | 0.89 | Triplet, protons on the terminal methyl group (ω-carbon) |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| Cα | 58-62 | Carbon directly bonded to the nitrogen atom |

| Cβ | 26-30 | |

| Cγ | 31-35 | |

| Cδ | 28-32 | |

| Cε | 22-26 | |

| Cζ | 31-35 | |

| Cω (CH₃) | 13-15 | Terminal methyl carbon |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound bromide is dominated by absorptions corresponding to the C-H bonds of the long alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | Asymmetric C-H stretching of CH₂ groups |

| ~2925 | Strong | Asymmetric C-H stretching of CH₃ groups |

| ~2855 | Strong | Symmetric C-H stretching of CH₂ groups |

| ~1465 | Medium | C-H scissoring (bending) of CH₂ groups |

| ~1380 | Medium | C-H bending of CH₃ groups |

| ~720 | Weak | C-H rocking of long alkyl chains |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The mass spectrum of this compound bromide shows a characteristic fragmentation pattern.

The molecular ion of this compound bromide is the this compound cation ([C₂₈H₆₀N]⁺), with a calculated m/z of 410.48. The bromide ion is not typically observed in positive-ion mode mass spectrometry.

Key Fragments:

| m/z | Relative Intensity (%) | Possible Fragment |

| 226.0 | 100.0 | [M - C₁₃H₂₇]⁺ |

| 57.0 | 23.7 | [C₄H₉]⁺ |

| 43.0 | 15.5 | [C₃H₇]⁺ |

| 142.0 | 11.3 | [M - C₁₉H₄₁]⁺ |

| 55.0 | 10.3 | [C₄H₇]⁺ |

| 29.0 | 7.3 | [C₂H₅]⁺ |

| 227.0 | 17.2 | Isotope peak of m/z 226 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound bromide.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound bromide.

Materials:

-

This compound bromide sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound bromide in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-second relaxation delay, 16-32 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C spectrum using standard parameters (e.g., 30° pulse, 2-5 second relaxation delay, 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid this compound bromide.

Materials:

-

This compound bromide sample

-

FTIR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound bromide and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the collar of a pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (Electron Ionization)

Objective: To obtain the mass spectrum of this compound bromide.

Materials:

-

This compound bromide sample

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or similar sample introduction system

Procedure:

-

Sample Introduction:

-

Place a small amount of the this compound bromide sample into a capillary tube or onto a direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the this compound cation.

-

-

Mass Analysis:

-

The resulting positively charged fragments are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound bromide.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraheptylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tetraheptylammonium salts. Due to the limited availability of specific experimental data for these particular compounds, this guide synthesizes information from related long-chain tetraalkylammonium salts to present expected behaviors and standardized analytical methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals working with these materials.

Introduction

This compound salts are quaternary ammonium (B1175870) compounds characterized by a central nitrogen atom bonded to four heptyl chains. These salts find applications in various fields, including as phase transfer catalysts, electrolytes, and in the synthesis of nanoparticles. Understanding their thermal stability is crucial for determining their operational limits and for ensuring safety and efficacy in thermally sensitive applications. The primary decomposition pathway for tetraalkylammonium halides is the Hofmann elimination, which is a beta-elimination reaction resulting in the formation of an alkene and a trialkylamine[1][2][3][4][5].

Quantitative Thermal Analysis Data (Illustrative)

The following tables summarize the expected thermal decomposition characteristics of this compound bromide, chloride, and iodide. Note: This data is illustrative, based on general trends for long-chain tetraalkylammonium salts, and is intended for comparative purposes in the absence of specific experimental findings for this compound salts. The thermal stability of quaternary ammonium salts is influenced by the nature of the anion, with stability generally increasing with the size and decreasing nucleophilicity of the anion.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Compound | Onset Decomposition Temp. (Tonset) (°C) | Temperature of Max. Decomposition Rate (Tpeak) (°C) | Residual Mass (%) |

| This compound Bromide | ~250 - 280 | ~290 - 320 | < 5 |

| This compound Chloride | ~240 - 270 | ~280 - 310 | < 5 |

| This compound Iodide | ~220 - 250 | ~260 - 290 | < 5 |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Compound | Melting Point (Tm) (°C) | Decomposition Enthalpy (ΔHdecomp) (J/g) |

| This compound Bromide | 85 - 95 | Endothermic |

| This compound Chloride | 80 - 90 | Endothermic |

| This compound Iodide | 115 - 125 | Endothermic |

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of this compound salts based on standard practices for similar organic salts and ionic liquids[6][7][8][9].

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the this compound salt by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).

-

Procedure:

-

Tare an empty platinum or ceramic sample pan.

-

Place 5-10 mg of the this compound salt into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of decomposition of the this compound salt by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Procedure:

-

Weigh 2-5 mg of the this compound salt into an aluminum or hermetically sealed sample pan.

-

Seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature that encompasses the melting and decomposition events (e.g., 350 °C).

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and decomposition.

-

Visualization of Pathways and Workflows

4.1. Decomposition Pathway: Hofmann Elimination

The primary thermal decomposition mechanism for tetraalkylammonium halides is the Hofmann elimination. In this reaction, the halide anion acts as a base, abstracting a proton from a β-carbon of one of the heptyl chains, leading to the formation of 1-heptene (B165124) and triheptylamine.

4.2. Experimental Workflow: TGA/DSC Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a this compound salt sample using TGA and DSC.

References

- 1. 13.6.3 Hofmann Elimination : When tetraalkylammonium halide is hetated w.. [askfilo.com]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Water Sorption Properties of Tetraheptylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraheptylammonium bromide (THAB) is a quaternary ammonium (B1175870) compound with significant applications in organic synthesis and pharmaceutical development, including as a phase transfer catalyst and an ion-pairing agent. A critical aspect of its physicochemical characterization is its interaction with atmospheric moisture. This technical guide addresses the often-conflicting information regarding the hygroscopic nature of THAB. While some safety data sheets (SDS) classify it as hygroscopic, scientific evidence points towards it being hydrophobic due to its long alkyl chains. This guide clarifies this discrepancy, details the standard experimental protocols for definitively determining its water sorption properties, and provides an illustrative workflow for characterization.

Understanding the Sorption Properties of this compound Bromide

Contradictory Classifications

A review of available literature reveals conflicting classifications of THAB's hygroscopicity. Several chemical suppliers' safety data sheets label the compound as "hygroscopic".[1][2] This classification suggests that the material readily absorbs moisture from the atmosphere.

However, a scientific study comparing a series of tetraalkylammonium bromides explicitly characterizes this compound bromide as "hydrophobic and insoluble in water," in contrast to its shorter-chain analogues, tetrabutylammonium (B224687) bromide (TBABr) and tetraethylammonium (B1195904) bromide (TEABr), which are described as "hygroscopic and water soluble".[3] This hydrophobic nature is attributed to the four long heptyl chains, which create a nonpolar shield around the charged quaternary ammonium center, minimizing interactions with water molecules.[4][5][6][7]

Physicochemical Rationale for Hydrophobicity

The structure of a molecule dictates its physical properties. Quaternary ammonium compounds consist of a central positively charged nitrogen atom bonded to four organic groups.[8] Their interaction with water is a balance between the hydrophilic (water-attracting) nature of the ionic core and the hydrophobic (water-repelling) nature of the alkyl chains.[4]

-

Short-chain tetraalkylammonium salts (e.g., tetrabutylammonium bromide) have relatively small alkyl groups that are insufficient to shield the ionic core, allowing for strong interactions with water molecules, leading to hygroscopicity.

-

Long-chain tetraalkylammonium salts like THAB possess substantial nonpolar character due to their extensive alkyl chains.[9] These chains dominate the molecular surface, leading to an overall hydrophobic nature and limited water solubility.[3][7]

Given this structural rationale, the classification of THAB as hydrophobic is more scientifically grounded. The "hygroscopic" label in some SDSs may be a carryover from a general classification of quaternary ammonium salts, which are often hygroscopic.[10]

Experimental Protocols for Determining Water Sorption Properties

To definitively characterize the water sorption properties of a compound like this compound bromide, a series of standardized analytical techniques should be employed. The following sections detail the methodologies for Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[11][12][13][14] It is the most direct method for determining a material's hygroscopicity and generating a moisture sorption isotherm.

Methodology:

-

Sample Preparation: A small amount of the this compound bromide sample (typically 5-15 mg) is placed into a clean, dry sample pan.

-

Instrument Setup: The sample pan is loaded onto a highly sensitive microbalance within the DVS instrument's temperature-controlled chamber.

-

Drying Stage: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a predefined threshold) before proceeding to the next humidity level.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise fashion back to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption isotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is useful for determining the amount of volatile content, including adsorbed moisture, in a material.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound bromide (typically 5-10 mg) is placed in a TGA pan.

-

Instrument Setup: The pan is placed on the TGA's microbalance inside the furnace.

-

Heating Program: The sample is heated under a controlled atmosphere (typically an inert gas like nitrogen) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: A plot of mass versus temperature (a thermogram) is generated. A weight loss step at temperatures around 100 °C typically corresponds to the loss of adsorbed water. The magnitude of this weight loss can be quantified to determine the initial moisture content. For a hydrophobic material like THAB, this weight loss is expected to be minimal.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[17][18][19][20] It is based on a chemical reaction between water and an iodine-based reagent.

Methodology:

-

Instrument Preparation: The KF titrator's vessel is filled with a suitable solvent (e.g., anhydrous methanol), and the solvent is pre-titrated to a dry endpoint to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of the this compound bromide sample is introduced into the titration vessel.

-

Titration: The KF reagent is added to the sample solution. The iodine in the reagent reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically using a double platinum electrode. An excess of iodine causes a drop in the voltage, signaling that all the water has been consumed.

-

Calculation: The amount of water in the sample is calculated based on the volume of KF reagent consumed and the known titer (water equivalent) of the reagent. For materials with very low water content, coulometric KF titration, where iodine is generated electrochemically, can provide higher sensitivity.

Expected Results and Data Interpretation

Based on the evidence suggesting this compound bromide is hydrophobic, the expected outcomes from the described experimental protocols are as follows:

Data Presentation:

| Analytical Technique | Expected Result for this compound Bromide | Interpretation |

| Dynamic Vapor Sorption (DVS) | Minimal mass gain (<0.1% by weight) even at high relative humidity (e.g., 90% RH). The sorption and desorption isotherms should be flat and overlapping. | The compound does not significantly adsorb or absorb water from the atmosphere, confirming its non-hygroscopic and hydrophobic nature. |

| Thermogravimetric Analysis (TGA) | A very small weight loss step (likely <0.1%) at temperatures below 120 °C. | Indicates a negligible amount of surface-adsorbed moisture, consistent with a hydrophobic material. |

| Karl Fischer Titration | Low water content, typically in the parts-per-million (ppm) range or a very low percentage (<0.1%). | Confirms the absence of significant bound or adsorbed water in the bulk material. |

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for characterizing the water sorption properties of a chemical compound like this compound bromide.

Caption: Workflow for Water Sorption Characterization.

Conclusion

For researchers, scientists, and drug development professionals, a precise understanding of a compound's interaction with water is paramount for formulation, stability, and handling. In the case of this compound bromide, while some sources may label it as hygroscopic, a more thorough scientific assessment based on its molecular structure and comparative studies indicates it is hydrophobic. The experimental protocols detailed in this guide—Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer Titration—provide a robust framework for definitively characterizing its water sorption properties. The expected results for a hydrophobic compound are minimal water uptake, which is crucial information for its application in moisture-sensitive environments.

References

- 1. This compound bromide price,buy this compound bromide - chemicalbook [chemicalbook.com]

- 2. This compound bromide | 4368-51-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 9. Long alkyl chain quaternary ammonium-based ionic liquids and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]

- 11. What is the Dynamic Vapor Sorption Technique? | Hiden Isochema [hidenisochema.com]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 14. aqualab.com [aqualab.com]

- 15. cerealsgrains.org [cerealsgrains.org]

- 16. atslab.com [atslab.com]

- 17. byjus.com [byjus.com]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. quveon.com [quveon.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of tetraheptylammonium bromide and related tetraalkylammonium compounds. These quaternary ammonium (B1175870) salts are versatile molecules with applications ranging from phase transfer catalysis to the synthesis of nanoparticles and have significant potential in various research and development fields, including pharmaceuticals.

Core Chemical Data

The Chemical Abstracts Service (CAS) number for this compound bromide is 4368-51-8.[1][2][3][4][5][6][7][8][9] This unique identifier is essential for accurately identifying the compound in literature, databases, and commercial listings. The following table summarizes key quantitative data for this compound bromide and a selection of related tetraalkylammonium bromide compounds, facilitating comparison of their physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tetraethylammonium bromide | 71-91-0 | C8H20BrN | 210.16 | 285 (decomposes) |

| Tetrapropylammonium bromide | 1941-30-6 | C12H28BrN | 266.26 | 265-274 |

| Tetrabutylammonium (B224687) bromide | 1643-19-2 | C16H36BrN | 322.37 | 102-106 |

| Tetrahexylammonium bromide | 4328-13-6 | C24H52BrN | 434.58 | 99-100 |

| This compound bromide | 4368-51-8 | C28H60BrN | 490.69 | 87-89 |

| Tetraoctylammonium bromide | 14866-33-2 | C32H68BrN | 546.79 | 95-98 |

Solubility Profile:

This compound bromide is soluble in water and methanol.[8] Generally, tetraalkylammonium bromides exhibit good solubility in polar solvents.[5] For instance, tetrabutylammonium bromide is soluble in water, alcohol, ether, and acetone, with slight solubility in benzene.[7] The solubility in organic solvents tends to increase with the length of the alkyl chains, making this compound bromide a suitable candidate for applications requiring solubility in less polar media.[1]

Spectral Data:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound bromide and can be used to confirm its structure.[2][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound bromide is also available and provides information about its functional groups.[2][6][10]

Experimental Protocols

The synthesis of this compound bromide and other tetraalkylammonium bromides is typically achieved through the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide.[11]

General Synthesis of Tetraalkylammonium Bromides:

The fundamental reaction for synthesizing a symmetric tetraalkylammonium bromide is as follows:

Trialkylamine + Alkyl Bromide → Tetraalkylammonium Bromide

Detailed Experimental Protocol for the Synthesis of this compound Bromide:

This protocol is a generalized procedure based on the principles of the Menshutkin reaction for the synthesis of tetraalkylammonium halides.

Materials and Equipment:

-

1-Bromoheptane

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Vacuum oven

-

n-Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve triheptylamine in a suitable volume of acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add a stoichiometric equivalent or a slight excess of 1-bromoheptane.

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction time will vary depending on the specific reactants and solvent but can range from several hours to overnight. Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification by Recrystallization: The crude this compound bromide can be purified by recrystallization.[8] Dissolve the crude product in a minimal amount of hot n-hexane. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with a small amount of cold n-hexane. Dry the purified this compound bromide in a vacuum oven at a moderate temperature (e.g., 70°C) to remove any residual solvent.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound Bromide.

Caption: Synthesis and purification workflow for this compound Bromide.

This guide provides a foundational understanding of this compound bromide and its analogs, offering essential data and protocols for researchers in the field. The provided information is intended to support further investigation and application of these versatile compounds in scientific and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound bromide | C28H60BrN | CID 78073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 4. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

- 8. This compound bromide | 4368-51-8 [chemicalbook.com]

- 9. This compound bromide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound bromide(4368-51-8) IR Spectrum [chemicalbook.com]

- 11. Menshutkin reaction - Wikipedia [en.wikipedia.org]

Navigating the Unseen Risks: A Technical Guide to the Safety, Toxicity, and Handling of Tetraheptylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Tetraheptylammonium compounds, a class of quaternary ammonium (B1175870) salts, are increasingly utilized in various research and development applications, including as phase-transfer catalysts and in the synthesis of novel chemical entities. As their use becomes more widespread, a thorough understanding of their safety, toxicity, and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound compounds, with a focus on quantitative toxicity data, detailed experimental protocols for safety assessment, and an exploration of their biological interactions.

Section 1: Safety and Handling

Safe handling of this compound compounds in a laboratory setting is crucial to minimize exposure and prevent adverse health effects. The primary hazards associated with these compounds are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to established safety protocols is therefore essential.

1.1 Personal Protective Equipment (PPE)

When handling this compound compounds, appropriate personal protective equipment is mandatory. This includes:

-

Lab coats: To prevent contamination of personal clothing.[4]

-

Chemical-resistant gloves: To protect against skin contact.[4]

-

Safety goggles or a face shield: To safeguard against eye exposure.[1][4]

-

Respirators: Recommended when working with powders or in situations where dust generation is likely, to prevent inhalation.[3][4]

1.2 Engineering Controls

Proper ventilation is a critical engineering control to minimize the risk of inhalation.

-

Chemical Fume Hood: All procedures involving volatile or dusty forms of this compound compounds should be conducted in a certified chemical fume hood.[5]

-

Ventilation Systems: Ensure that laboratory ventilation systems are regularly maintained and provide adequate airflow.[4]

1.3 Storage and Incompatibility

Correct storage is vital to maintain the stability of this compound compounds and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is important to protect these compounds from moisture and direct sunlight.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

1.4 First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Section 2: Toxicological Profile

2.1 Acute Toxicity

While specific quantitative data for this compound is lacking, the primary routes of acute toxicity are considered to be oral, dermal, and inhalation. The available information suggests that these compounds are hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation.[6]

2.2 Irritation and Sensitization

-

Skin Irritation: this compound bromide is classified as a skin irritant.[1][2]

-

Eye Irritation: It is also classified as causing serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Skin Sensitization: There is no specific data available to indicate whether this compound compounds are skin sensitizers.

2.3 Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to suggest that this compound compounds are carcinogenic, mutagenic, or pose a reproductive hazard.[1][7]

Table 1: Summary of Toxicological Data for this compound Compounds

| Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity | Data not available | Not classified | [6][7] |

| Acute Dermal Toxicity | Data not available | Not classified | [6][7] |

| Acute Inhalation Toxicity | Data not available | Not classified | [6][7] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | [1][2] |

| Respiratory or Skin Sensitization | Data not available | Not classified | [9] |

| Germ Cell Mutagenicity | Data not available | Not classified | [7] |

| Carcinogenicity | Data not available | Not classified | [1][7] |

| Reproductive Toxicity | Data not available | Not classified | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified | - |

| Aspiration Hazard | Data not available | Not classified | - |

Section 3: Experimental Protocols for Toxicity Testing

For researchers needing to generate specific toxicity data for this compound compounds, standardized OECD guidelines provide robust methodologies.

3.1 Acute Oral Toxicity Testing (Based on OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

-

Principle: A fixed dose of the test substance is administered to a group of animals of a single sex (typically female rats). The presence or absence of mortality or evident toxicity at one dose level determines the next step.[10]

-

Methodology:

-

Animals: Healthy, young adult rats are used.[11]

-

Housing: Animals are housed in appropriate conditions with controlled temperature and humidity.[11]

-

Fasting: Animals are fasted overnight prior to dosing.[10][12]

-

Dose Administration: The test substance is administered in a single dose by gavage.[10]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12]

-

Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.[11]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[11]

-

3.2 Dermal Irritation Testing (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.[1]

-

Principle: The test substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period. The skin is then observed for signs of irritation.[6]

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[1]

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[6]

-

Exposure: The patch is held in place with a semi-occlusive dressing for 4 hours.[13]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.[6]

-

3.3 In Vitro Cytotoxicity Assay

In vitro methods are valuable for initial screening of the toxic potential of compounds.

-

Principle: The cytotoxicity of a compound is assessed by measuring its effect on the viability of cultured cells.

-

Methodology (Example using MTT Assay):

-

Cell Culture: Human cell lines, such as keratinocytes (HaCaT) or retinal pigment epithelial (RPE-1) cells, are cultured in a suitable medium.[9]

-

Treatment: Cells are exposed to a range of concentrations of the this compound compound for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

-

Section 4: Biological Interactions and Signaling Pathways

The biological activity of quaternary ammonium compounds is primarily attributed to their cationic nature and the presence of long alkyl chains, which allows them to interact with and disrupt cell membranes.[14]

4.1 Mechanism of Action

The primary mechanism of toxicity for QACs involves the disruption of cell membrane integrity. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. The long, lipophilic heptyl chains can then penetrate the hydrophobic core of the lipid bilayer, leading to a loss of membrane fluidity, increased permeability, and ultimately, cell lysis and death.[14]

4.2 Potential Signaling Pathway Disruption

While specific signaling pathways affected by this compound compounds are not well-documented, studies on other QACs suggest potential interactions with key cellular processes.

-

Mitochondrial Dysfunction: QACs have been shown to interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[7]

-

Inflammatory Pathways: The oxidative stress induced by ROS can activate inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[7]

Diagram 1: General Experimental Workflow for Acute Oral Toxicity Testing

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tetraheptylammonium Bromide as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetraheptylammonium bromide as a phase-transfer catalyst in various organic syntheses. This compound bromide, a quaternary ammonium (B1175870) salt, facilitates reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid systems) by transferring one of the reactants to the other phase. Its long alkyl chains enhance its solubility in organic solvents, making it an effective catalyst for a range of transformations.

General Mechanism of Phase-Transfer Catalysis

This compound bromide operates by exchanging its bromide anion for the anionic reactant in the aqueous or solid phase, forming a lipophilic ion pair. This ion pair then moves into the organic phase, where the anion can react with the organic substrate. After the reaction, the catalyst cation returns to the initial phase to repeat the cycle.

Caption: General mechanism of phase-transfer catalysis.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers. When one of the reactants (e.g., a phenoxide) is soluble in an aqueous phase and the alkylating agent is in an organic phase, a phase-transfer catalyst like this compound bromide is essential to facilitate the reaction.

Disclaimer: The following protocol is adapted from established procedures using Tetrabutylammonium bromide (TBAB), a closely related phase-transfer catalyst. Optimization of reaction conditions may be necessary when using this compound bromide.

Quantitative Data for Williamson Ether Synthesis of Aryl Ethers

| Entry | Phenol (B47542) | Alkyl Halide | Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) |

| 1 | Phenol | 1-Bromobutane (B133212) | 5 | Toluene (B28343)/Water | 4 | ~95 |

| 2 | p-Cresol | Benzyl Bromide | 5 | Dichloromethane/Water | 3 | ~98 |

| 3 | 4-Ethylphenol | Methyl Iodide | 2 | None (neat) | 1 | ~92[1] |

Experimental Protocol: Synthesis of Butyl Phenyl Ether

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.4 g, 0.1 mol), toluene (100 mL), and a 20% aqueous solution of sodium hydroxide (B78521) (40 mL).

-

Catalyst Addition: To the vigorously stirred biphasic mixture, add this compound bromide (2.45 g, 5 mol%).

-

Reagent Addition: Slowly add 1-bromobutane (13.7 g, 0.1 mol) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield butyl phenyl ether.

References

Application Notes and Protocols for the Preparation of Ionic Liquids from Tetraheptylammonium Salts

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of ionic liquids (ILs) based on the tetraheptylammonium cation. The methods described include the direct synthesis of a this compound halide salt via the Menschutkin reaction and the subsequent modification of the anion through metathesis (anion exchange) reactions. These protocols are designed to be a practical guide for researchers in various fields, including drug development, catalysis, and materials science.

Introduction to this compound Ionic Liquids

Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature.[1] They are composed entirely of ions and exhibit unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[2][3] Quaternary ammonium (B1175870) salts, including those with the this compound cation, are a significant class of ILs.[2][4] The long alkyl chains of the this compound cation typically impart hydrophobicity and unique phase behaviors to the resulting ILs. The synthesis of these ILs generally follows two main pathways: direct alkylation to form a halide salt, and subsequent anion exchange to introduce a wide variety of anions, thereby tuning the IL's physicochemical properties for specific applications.[1][5]

General Synthesis Pathways

The preparation of this compound-based ionic liquids can be broadly categorized into two main steps:

-

Quaternization Reaction (Menschutkin Reaction): This is a nucleophilic substitution reaction where a tertiary amine (triheptylamine) is alkylated with a haloalkane (e.g., 1-bromoheptane) to produce the primary this compound halide IL.

-

Anion Metathesis (Anion Exchange): The halide anion of the initially synthesized IL is exchanged for a different anion. This is a versatile method to create a library of ILs with varied properties from a single precursor.[5][6] Common methods for anion exchange include using an anion-exchange resin or reacting the halide salt with a metal salt of the desired anion.[5][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide via Quaternization

This protocol describes the synthesis of this compound bromide ([N7777]Br) from triheptylamine (B1581549) and 1-bromoheptane (B155011). This method is adapted from established procedures for the synthesis of other quaternary ammonium bromides.[6]

Materials:

-

Triheptylamine ((C7H15)3N)

-

1-Bromoheptane (C7H15Br)

-

Acetonitrile (B52724) (CH3CN) or other suitable solvent (e.g., Toluene)

-

Ethyl acetate (B1210297)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triheptylamine (1 equivalent) in acetonitrile (a suitable volume to ensure dissolution, e.g., 5-10 mL per 10 g of amine).

-

Add 1-bromoheptane (1.0 to 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

-

Allow the reaction to proceed for 48-72 hours. The progress can be monitored by techniques like TLC or 1H NMR by taking small aliquots.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous liquid or waxy solid, is then washed multiple times with a less polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials. This is done by adding the solvent, stirring vigorously, and then decanting the solvent. Repeat this washing step 3-5 times.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 60-70°C) for several hours to remove any residual solvent. The final product is pure this compound bromide.

Data Summary Table:

| Parameter | Value/Condition | Reference |

| Reactants | Triheptylamine, 1-Bromoheptane | [6] |

| Stoichiometry | 1 : 1.0-1.1 (Amine : Halide) | [6] |

| Solvent | Acetonitrile | [6] |

| Temperature | Reflux (approx. 82°C) | [6] |

| Reaction Time | 48 - 72 hours | [6] |

| Purification | Washed with Ethyl Acetate/Diethyl Ether | [8] |

| Expected Yield | > 90% | (Typical for this reaction type) |

Visualization of the Quaternization Workflow:

Caption: Workflow for the synthesis of this compound bromide.

Protocol 2: Anion Exchange Using an Anion-Exchange Resin

This protocol describes how to exchange the bromide anion of [N7777]Br for another anion (denoted as A-) using a strong basic anion-exchange resin. This method is advantageous as it avoids contamination from metal salts.[5]

Materials:

-

This compound bromide ([N7777]Br)

-

Strong basic anion-exchange resin (e.g., Amberlite IRA-400)

-

Source of the desired anion (e.g., sodium or potassium salt, NaA or KA)

-

Methanol or another suitable organic solvent

-

Deionized water

Procedure:

Part A: Resin Preparation and Loading

-

Wash the anion-exchange resin thoroughly with deionized water to remove impurities.

-

Convert the resin to the hydroxide (B78521) form (OH-) by passing a 1 M NaOH solution through a column packed with the resin until the eluent is strongly basic.

-

Wash the resin with deionized water until the pH of the eluent is neutral.

-

Load the desired anion (A-) onto the resin by passing a concentrated solution of the corresponding salt (e.g., 1 M NaA in water or a hydroalcoholic medium) through the column.[5]

-

Wash the resin with deionized water and then with the organic solvent (e.g., methanol) to be used in the exchange step to remove excess salt and water.

Part B: Anion Exchange

-

Dissolve the synthesized [N7777]Br in the chosen organic solvent (e.g., methanol, acetonitrile).[5]

-

Pass the [N7777]Br solution through the column packed with the A- form of the anion-exchange resin. The exchange occurs as the solution flows through the resin.

-

Collect the eluent containing the desired ionic liquid, [N7777]A.

-

To ensure complete exchange, the process can be repeated by passing the solution through the column again.

-

Test the final solution for the absence of bromide ions using the silver nitrate (B79036) test (a few drops of AgNO3 solution should not produce a precipitate of AgBr).

-

Remove the solvent under reduced pressure and dry the final product under high vacuum.

Data Summary Table:

| Parameter | Value/Condition | Reference |

| Starting IL | This compound Bromide | [5] |

| Exchange Medium | Anion-Exchange Resin (A- form) | [5] |

| Solvent | Methanol, Acetonitrile, or CH3CN:CH2Cl2 mixtures | [5] |

| Purity Check | Silver Nitrate Test for Halide Absence | [8] |

| Purification | Solvent Evaporation and Vacuum Drying | [5] |

| Expected Yield | Excellent to Quantitative | [5] |

Visualization of the Anion Exchange Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Ionic Liquids | TCI AMERICA [tcichemicals.com]

- 3. gneechem.com [gneechem.com]

- 4. isca.me [isca.me]

- 5. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linear Copolymers Based on Choline Ionic Liquid Carrying Anti-Tuberculosis Drugs: Influence of Anion Type on Physicochemical Properties and Drug Release [mdpi.com]

- 8. rsc.org [rsc.org]

Application of Tetraheptylammonium Salts in Organic Polymer Synthesis: Application Notes and Protocols

Introduction

Tetraheptylammonium salts, a class of quaternary ammonium (B1175870) compounds, serve as highly effective phase-transfer catalysts (PTCs) in a variety of organic polymer synthesis applications. Their lipophilic nature, conferred by the seven-carbon alkyl chains, allows for the transport of anionic reagents from an aqueous or solid phase into an organic phase where the polymerization reaction occurs. This facilitates polymerization reactions that would otherwise be slow or completely hindered due to the immiscibility of the reactants. This document provides detailed application notes and protocols for the use of this compound bromide, often used interchangeably with its more common analog tetrabutylammonium (B224687) bromide (TBAB), in key polymerization processes.

Interfacial Polymerization of Polycarbonates

Application Note:

Interfacial polymerization is a powerful technique for the synthesis of high molecular weight polycarbonates from dihydroxy compounds (e.g., bisphenol A) and a diacyl chloride (e.g., phosgene (B1210022) or its derivatives). The reaction takes place at the interface of two immiscible liquids, typically an aqueous alkaline solution containing the deprotonated diol and an organic solvent containing the diacyl chloride. This compound bromide acts as a phase-transfer catalyst, transporting the phenoxide anions from the aqueous phase to the organic phase, where they can react with the diacyl chloride. This enhances the reaction rate and allows for the formation of high molecular weight polymer chains.

Quantitative Data:

The following table summarizes representative data for the interfacial polymerization of bisphenol A to polycarbonate, using a quaternary ammonium salt as a phase-transfer catalyst.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 1 | 2 | >90 | 35,000 | 1.8 |

| 2 | 2 | >95 | 45,000 | 1.7 |

| 5 | 1.5 | >95 | 50,000 | 1.6 |

Experimental Protocol: Interfacial Polymerization of Bisphenol A

-

Reaction Setup: In a baffled reactor equipped with a mechanical stirrer, a pH meter, and an addition funnel, dissolve 22.8 g (0.1 mol) of bisphenol A in 200 mL of a 5% aqueous sodium hydroxide (B78521) solution.

-

Catalyst Addition: To the aqueous solution, add 1.0 g (approx. 1 mol%) of this compound bromide.

-

Organic Phase: In a separate beaker, dissolve 29.7 g (0.1 mol) of triphosgene (B27547) (a safer alternative to phosgene gas) in 200 mL of dichloromethane (B109758).

-

Polymerization: Vigorously stir the aqueous solution while slowly adding the organic solution from the addition funnel over a period of 30 minutes. Maintain the pH of the aqueous phase between 10 and 11 by adding a 20% aqueous sodium hydroxide solution as needed.

-

Reaction Completion: After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Work-up: Stop the stirring and allow the layers to separate. Collect the organic layer and wash it sequentially with 1 M HCl, and then with deionized water until the washings are neutral.

-

Polymer Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into a large excess of methanol (B129727) with stirring.

-

Drying: Collect the white, fibrous precipitate by filtration and dry it in a vacuum oven at 80°C overnight.

Logical Relationship Diagram: Phase-Transfer Catalysis in Interfacial Polymerization

Caption: Phase-transfer catalysis in polycarbonate synthesis.

Synthesis of Conducting Polymers: Polyaniline

Application Note:

The chemical oxidative polymerization of aniline (B41778) is a common method for producing the conducting polymer, polyaniline. The reaction is typically carried out in an acidic aqueous medium with an oxidizing agent such as ammonium persulfate. However, aniline has limited solubility in water. This compound bromide can be used as a phase-transfer catalyst to improve the solubility of aniline in the reaction medium and to create a more homogeneous reaction environment. This can lead to higher yields and improved electrical conductivity of the resulting polyaniline.[1] The this compound cation can form an ion pair with the anionic oxidant, facilitating its interaction with the aniline monomer.

Quantitative Data:

The following table shows the effect of a quaternary ammonium salt on the synthesis of polyaniline.

| Catalyst | Reaction Time (h) | Yield (%) | Conductivity (S/cm) |

| None | 24 | 75 | 1.5 |

| This compound Bromide (2 mol%) | 18 | 88 | 5.2 |

Experimental Protocol: Synthesis of Polyaniline

-

Monomer Solution: In a 500 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 200 mL of 1 M HCl. Add 1.0 g (approx. 2 mol%) of this compound bromide and stir until a homogeneous solution is obtained.

-

Oxidant Solution: In a separate beaker, dissolve 22.8 g (0.1 mol) of ammonium persulfate in 100 mL of 1 M HCl.

-

Polymerization: Cool both solutions to 0-5°C in an ice bath. Slowly add the oxidant solution to the aniline solution with constant stirring over a period of 30 minutes.

-

Reaction: The reaction mixture will gradually turn dark green, indicating the formation of polyaniline. Continue stirring for 4-6 hours at 0-5°C.

-

Work-up: Filter the dark green precipitate and wash it with 1 M HCl and then with deionized water until the filtrate is colorless.

-

Drying: Dry the polyaniline powder in a vacuum oven at 60°C for 24 hours.

Experimental Workflow Diagram: Polyaniline Synthesis

Caption: Experimental workflow for polyaniline synthesis.

Atom Transfer Radical Polymerization (ATRP)

Application Note:

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][3][4] In some ATRP systems, particularly those involving a biphasic medium or a catalyst with low solubility in the organic monomer phase, a phase-transfer catalyst like this compound bromide can be beneficial. It can facilitate the transfer of the catalyst complex from an aqueous or polar phase to the organic phase where the monomer and initiator are located, thereby enabling the polymerization to proceed efficiently. This is particularly useful in "reverse" ATRP or activators regenerated by electron transfer (ARGET) ATRP where the catalyst is initially in a higher oxidation state and may have different solubility characteristics.

Quantitative Data:

The following table presents typical data for the ATRP of methyl methacrylate (B99206) (MMA) where a phase-transfer catalyst can be employed to enhance catalyst solubility.

| Initiator | Monomer/Initiator Ratio | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| Ethyl α-bromoisobutyrate | 100:1 | 92 | 9,800 | 1.15 |

| Ethyl α-bromoisobutyrate | 200:1 | 95 | 19,500 | 1.18 |

| Ethyl α-bromoisobutyrate | 500:1 | 91 | 48,000 | 1.25 |

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol), and this compound bromide (49.1 mg, 0.1 mmol).

-

Ligand Addition: Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (21 µL, 0.1 mmol) as the ligand.

-

Monomer and Initiator: Add methyl methacrylate (MMA) (10.0 g, 100 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol) as the initiator.

-

Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 70°C and stir.

-

Monitoring: Take samples periodically via a degassed syringe to monitor conversion by gas chromatography and molecular weight by gel permeation chromatography.

-

Termination: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

-

Purification: Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by pouring the THF solution into a large excess of cold methanol.

-

Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 60°C.

Signaling Pathway Diagram: ATRP Mechanism

Caption: The equilibrium between active and dormant species in ATRP.

References

Application Notes and Protocols for the Construction of Ion-Selective Electrodes with Tetraheptylammonium Ionophores

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which exhibits a high affinity for the target ion. Tetraheptylammonium (THA⁺), a quaternary ammonium (B1175870) salt, is an effective ionophore for the construction of anion-selective electrodes. Its lipophilic nature allows for its incorporation into a polymer membrane, typically made of polyvinyl chloride (PVC). When the membrane is in contact with a sample solution, the THA⁺ cations act as ion-exchangers, selectively binding with target anions at the membrane-solution interface. This selective binding generates a potential difference across the membrane, which is proportional to the logarithm of the target ion's activity in the sample. This document provides detailed protocols for the construction and characterization of ISEs using this compound-based ionophores.

Principle of Operation

The potentiometric response of a this compound-based anion-selective electrode is governed by the selective exchange of the target anion (A⁻) at the interface between the sample solution and the PVC membrane. The THA⁺ ionophore embedded within the membrane facilitates this exchange. The potential difference (E) generated across the membrane is described by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(aₐ)

Where:

-

E is the measured potential.

-

E₀ is a constant potential factor.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

z is the charge of the ion.

-

F is the Faraday constant.

-

aₐ is the activity of the target anion.

For a monovalent anion at room temperature (25 °C), the slope of the potential versus log(aₐ) plot is approximately -59 mV/decade.

Caption: Principle of a this compound-based ISE.

Experimental Protocols

Protocol 1: Preparation of the PVC Ion-Selective Membrane